

BAY-184: A Comprehensive Target Selectivity Profile

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Compound of Interest

Compound Name: BAY-184
Cat. No.: B15543705

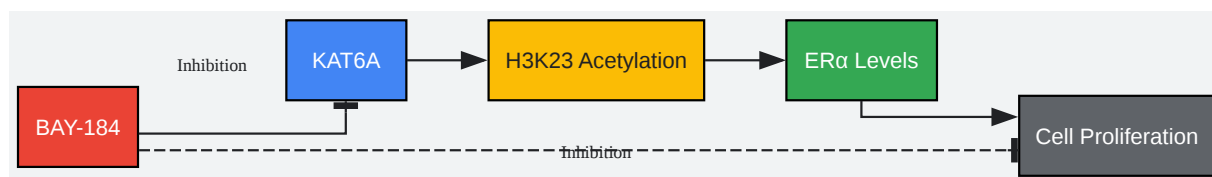
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of **BAY-184**, a potent and selective dual inhibitor of the lysine acetyltransferases KAT6A and KAT6B.^{[1][2][3]} The information presented herein is intended to equip researchers with a thorough understanding of **BAY-184**'s on-target potency, off-target activities, and the experimental methodologies used to establish its selectivity.

Core Target Profile and Mechanism of Action

BAY-184 was identified through high-throughput screening as a novel inhibitor of KAT6A and KAT6B, two closely related enzymes that play a crucial role in chromatin regulation by acetylating lysine residues on histone substrates.^{[1][2][4][5][6][7]} These enzymes are frequently amplified in various cancers, making them attractive therapeutic targets.^{[1][4][5][6][7]} **BAY-184** exerts its inhibitory effect by binding to the acetyl coenzyme A (AcCoA) binding pocket of the KAT6 enzymes.^[1] In cellular contexts, particularly in estrogen receptor-positive (ER+) breast cancer cells, inhibition of KAT6A by **BAY-184** leads to a reduction in the acetylation of histone H3 at lysine 23 (H3K23ac), which is followed by a decrease in ER α levels.^[1]



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Figure 1: Simplified signaling pathway of **BAY-184** in ER+ breast cancer cells.

Quantitative Selectivity Profile

The selectivity of **BAY-184** has been rigorously assessed against other members of the MYST family of histone acetyltransferases (HATs) and a broad panel of kinases. The compound demonstrates high selectivity for KAT6A/B over other HATs and shows no significant inhibition against a wide range of kinases.

Table 1: Histone Acetyltransferase (HAT) Selectivity of **BAY-184**^{[1][5]}

Target	IC50 [nM]	Selectivity Fold (vs. KAT6A)
KAT6A	71	-
KAT6B	83	~1.2x
KAT7	1070	~15x
KAT5	14,300	~201x
KAT8	>10,000	>140x
p300	>10,000	>140x

Table 2: Kinase Selectivity of **BAY-184**^{[1][5]}

Kinase Panel	Concentration Tested	Result
366 Kinases (Eurofins)	10 μ M	No activity >50% inhibition detected

Table 3: Cellular Activity of **BAY-184**[1]

Assay	Cell Line	IC50 [nM]
H3K23 Acetylation (HTRF)	ZR-75-1	670
Cell Proliferation	ZR-75-1	130

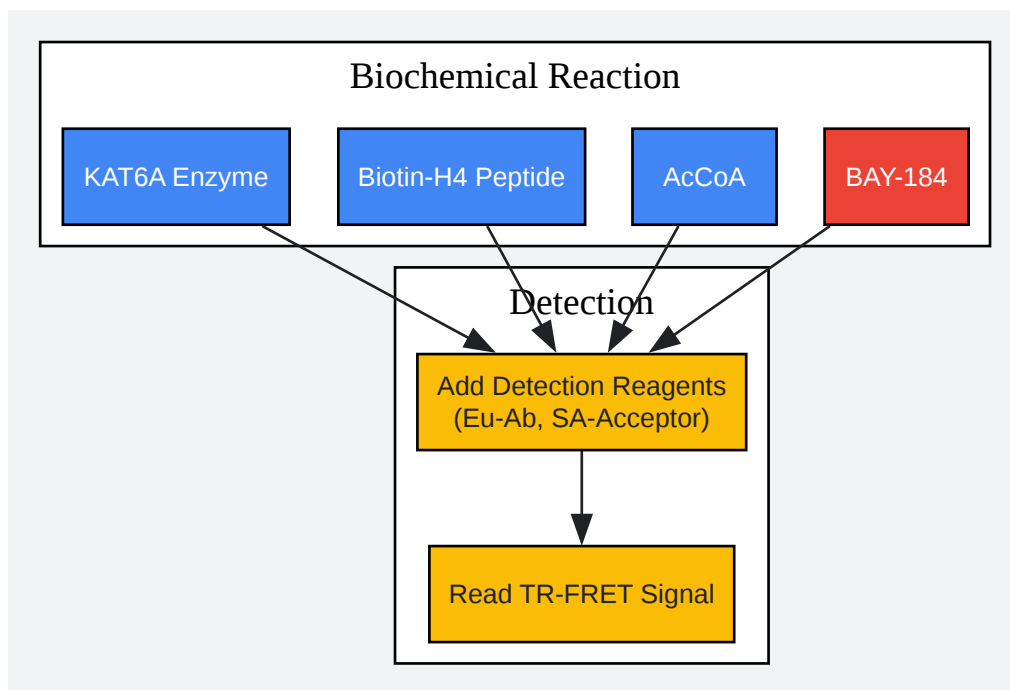
Experimental Methodologies

The characterization of **BAY-184**'s selectivity involved several key biochemical and cellular assays.

Biochemical Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay was the primary method used to identify and characterize inhibitors of KAT6A.

- Principle: The assay measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In this case, a biotinylated Histone H4-derived peptide substrate and an antibody recognizing the acetylated product are brought together, leading to a FRET signal. Inhibition of KAT6A prevents the acetylation of the substrate, thus reducing the FRET signal.
- Protocol Outline:
 - Reaction Setup: Recombinant His-tagged KAT6A enzyme is incubated with the biotinylated Histone H4 peptide substrate and acetyl coenzyme A (AcCoA).
 - Compound Addition: Test compounds, such as **BAY-184**, are added at various concentrations.
 - Detection: After incubation, detection reagents including a europium-labeled anti-tag antibody (donor) and a streptavidin-conjugated acceptor fluorophore are added.
 - Signal Reading: The TR-FRET signal is read on a compatible plate reader. The IC50 value is calculated from the dose-response curve of the inhibitor.



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Figure 2: General workflow for the KAT6A biochemical TR-FRET assay.

Cellular Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay was used to confirm the mechanism of action of **BAY-184** in a cellular environment by measuring the acetylation of its direct substrate, H3K23.

- Principle: Similar to the TR-FRET assay, HTRF is used to detect the target modification (H3K23 acetylation) in cell lysates.
- Protocol Outline:
 - Cell Treatment: ZR-75-1 cells are treated with varying concentrations of **BAY-184**.
 - Cell Lysis: After a specified incubation period, the cells are lysed to release cellular components.
 - Detection: The cell lysate is incubated with a pair of HTRF antibodies: one that recognizes total Histone H3 (donor) and another that specifically recognizes acetylated H3K23 (acceptor).

- Signal Reading: The HTRF signal is measured, and the ratio of the acceptor to donor signal is used to quantify the level of H3K23 acetylation.

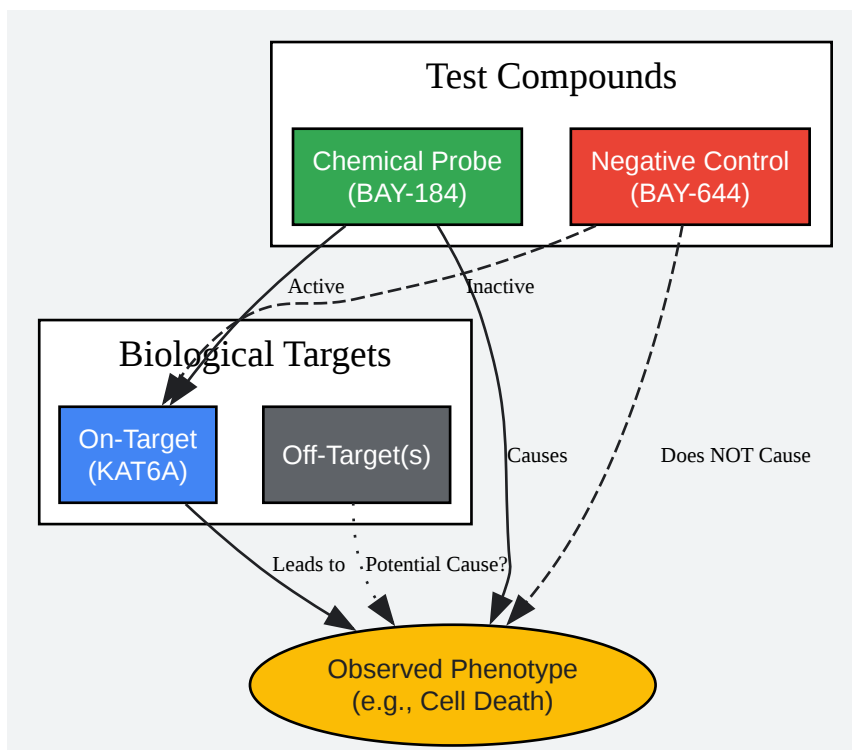
Kinase Panel Screening

To assess the broader selectivity of **BAY-184**, it was profiled against a large panel of kinases.

- Principle: Competition binding assays, such as the KINOMEscan™ platform, are commonly used for broad kinase profiling.[8] This method involves a kinase-tagged phage, an immobilized ligand that binds to the kinase active site, and the test compound. The amount of kinase that binds to the immobilized ligand in the presence of the test compound is quantified, typically by qPCR of the phage DNA tag.[8] A lower amount of bound kinase indicates stronger inhibition by the test compound.[8]
- Protocol Outline (General):
 - **BAY-184** was tested at a single high concentration (10 μM) against a panel of 366 kinases.[1][5]
 - The percent inhibition of binding for each kinase was determined relative to a DMSO control.
 - A cutoff (e.g., >50% inhibition) is used to identify significant off-target interactions. **BAY-184** did not meet this threshold for any of the 366 kinases tested.[1]

Importance of the Negative Control

A key component in validating the on-target effects of a chemical probe is the use of a structurally similar but biologically inactive negative control.[1] For **BAY-184**, the compound BAY-644 was identified for this purpose. BAY-644 is a close chemical analog of **BAY-184** but is inactive against KAT6A.[1] By comparing the cellular effects of **BAY-184** to those of BAY-644, researchers can confirm that the observed phenotype (e.g., inhibition of proliferation) is a direct result of KAT6A/B inhibition and not due to an unknown off-target effect.[1]



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Figure 3: Logical relationship between a chemical probe and its negative control.

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